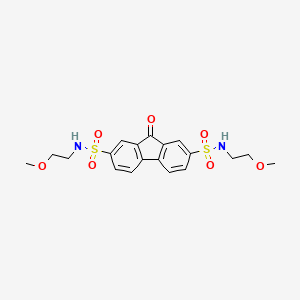

N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide

Description

N2,N7-Bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide is a fluorene-based sulfonamide derivative characterized by a 9-oxo-fluorene core with sulfonamide groups at the 2- and 7-positions. The sulfonamide nitrogen atoms are substituted with 2-methoxyethyl groups, which confer distinct physicochemical properties, including enhanced solubility compared to alkyl- or aryl-substituted analogs.

Properties

IUPAC Name |

2-N,7-N-bis(2-methoxyethyl)-9-oxofluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O7S2/c1-27-9-7-20-29(23,24)13-3-5-15-16-6-4-14(30(25,26)21-8-10-28-2)12-18(16)19(22)17(15)11-13/h3-6,11-12,20-21H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPOKZHYOQTDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene core, which can be achieved through Friedel-Crafts alkylation or acylation reactions.

Introduction of Sulfonamide Groups: The sulfonamide groups are introduced via sulfonation reactions, followed by the reaction with amines to form sulfonamides.

Methoxyethyl Substitution: The final step involves the substitution of hydrogen atoms with methoxyethyl groups through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amines under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s sulfonamide groups make it a potential candidate for enzyme inhibition studies, particularly in the context of sulfonamide-based drugs.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets through its sulfonamide groups. These groups can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyethyl groups may also contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorene Disulfonamide Derivatives

Key Comparisons

Substituent Effects on Solubility and Bioactivity The 2-methoxyethyl groups in the target compound likely enhance aqueous solubility compared to hydrophobic substituents like dicyclohexyl (FIN56) or dimethylphenyl (CAS 5550-91-4). This property could improve bioavailability in therapeutic contexts .

Core Modifications and Functional Roles The 9-oxo group in the target compound and CAS 5550-91-4 contrasts with the 9-hydroxyimino group in FIN54. Hydroxyimino derivatives exhibit stronger redox activity, crucial for ferroptosis induction via lipid peroxidation . Unmodified fluorene cores (e.g., CAS 303059-33-8) are associated with enzyme inhibition (e.g., β-lactamase), suggesting that core modifications (oxo, hydroxyimino) diversify biological targets .

Molecular Properties

- logP Values : Derivatives with aryl substituents (e.g., CAS 5550-91-4) have higher hydrophobicity, while methoxyethyl or furan-containing analogs (logP ~3.75) balance solubility and membrane permeability .

- Molecular Weight : The target compound’s molecular weight (~500–550 g/mol) aligns with drug-like properties, similar to FIN56 (513.55 g/mol) and other analogs .

Therapeutic Potential Ferroptosis Modulation: FIN56’s efficacy in degrading GPX4 highlights the importance of substituent choice in targeting ferroptosis pathways. The target compound’s 9-oxo group may favor alternative mechanisms, such as antioxidant enzyme interactions .

Biological Activity

N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide has the following chemical properties:

- Molecular Formula : C19H22N2O7S2

- Molecular Weight : 426.52 g/mol

- CAS Number : 327060-90-2

The compound features a fluorene core with sulfonamide groups that contribute to its biological activity.

Research indicates that N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide exerts its effects primarily through the inhibition of specific biological pathways involved in cancer cell proliferation and apoptosis. The compound interacts with various biomolecules, influencing their activity and altering cellular signaling pathways.

Key Mechanisms Include:

- Inhibition of Cell Proliferation : Studies suggest that the compound can effectively inhibit the growth of several cancer cell lines by inducing apoptosis.

- Targeting Specific Receptors : The sulfonamide groups allow for selective binding to certain receptors, which may modulate downstream signaling pathways.

Biological Activity Data

The biological activity of N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide has been evaluated in various studies. Below is a summary of findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |

| Study 2 | HeLa (Cervical Cancer) | 15.0 | Inhibits cell cycle progression at G1 phase |

| Study 3 | A549 (Lung Cancer) | 10.0 | Modulates PI3K/Akt signaling pathway |

Case Studies

Several case studies have highlighted the therapeutic potential of N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide:

- Case Study on Breast Cancer : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in MCF-7 cell viability. The mechanism was linked to increased levels of apoptotic markers.

- Case Study on Lung Cancer : A549 cells treated with the compound showed reduced proliferation and altered expression of key genes involved in cell survival and apoptosis.

- Case Study on Combination Therapy : Preliminary data suggest that combining N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide with established chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects.

Comparative Analysis

Comparative studies with similar compounds reveal unique aspects of N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide's activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N2,N7-Diethyl-9-oxo-9H-fluorene-2,7-disulfonamide | Diethyl groups instead of methoxyethyl | Moderate anti-cancer activity |

| N,N'-bis(3-methoxyethyl)-9H-fluorene | Lacks sulfonamide functionality | Lower potency against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.